Product packaging for Melphalan methyl ester(Cat. No.:CAS No. 88457-23-2)

Melphalan methyl ester

Cat. No.: B8822645
CAS No.: 88457-23-2
M. Wt: 319.2 g/mol
InChI Key: YHYUQHQOUXSXQE-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context of Melphalan (B128) and its Chemical Derivatives in Research

The story of melphalan begins in the mid-20th century with the synthesis of nitrogen mustard derivatives. mdpi.comebsco.comnih.gov Melphalan (L-p-bis(2-chloroethyl)amino-l-phenylalanine) itself was first synthesized in the early 1950s by substituting L-phenylalanine onto a nitrogen mustard structure. drugbank.comacs.org This innovation was part of a broader effort by researchers, including those at the Institute of Cancer Research, to create anti-cancer agents that were more effectively taken up by tumor cells. Melphalan, along with compounds like chlorambucil (B1668637) and busulphan, belongs to the class of alkylating agents. The mechanism of these agents involves the formation of covalent bonds with cellular macromolecules, most notably DNA. mdpi.comnih.gov By binding to the N7 position of guanine (B1146940), melphalan creates inter- and intra-strand cross-links in the DNA, which disrupts DNA replication and transcription, ultimately leading to cell death. mdpi.comnih.govdrugbank.comnih.gov

The clinical utility of melphalan in treating various cancers, including multiple myeloma and ovarian cancer, spurred further research into its chemical modifications. mdpi.comebsco.comacs.org The goal of creating derivatives has been to improve upon the parent drug's efficacy, potentially increasing its cytotoxicity against cancer cells while minimizing effects on normal cells. nih.govresearchgate.netnih.gov This has led to the synthesis and investigation of numerous analogs, including esters, dipeptides, and other modified forms. mdpi.comtandfonline.com

Rationale for Melphalan Methyl Ester and Analog Research

The primary rationale for investigating this compound (EM-MEL) and other analogs stems from the desire to enhance the pharmacological profile of the parent compound, melphalan. nih.govnih.gov Researchers have hypothesized that chemical modifications, such as the esterification of the carboxyl group, could improve the drug's effectiveness. nih.govnih.gov Studies have shown that such modifications can be a promising strategy for increasing the cytotoxic, genotoxic, and pro-apoptotic activity of the molecule compared to the original drug. nih.govresearchgate.net

The synthesis of this compound is a direct result of this strategy. mdpi.comnih.gov By converting the carboxyl group of melphalan into a methyl ester, researchers aim to alter its physicochemical properties, which in turn can influence its absorption, distribution, and cellular uptake. nih.govnih.gov The research into EM-MEL is often conducted alongside the creation of other derivatives, such as the ethyl ester (EE-MEL) and more complex analogs that involve modifications to both the carboxyl and amino groups. nih.govnih.gov

In vitro studies are a cornerstone of this research, allowing for the direct comparison of the biological activities of these new compounds against various cancer cell lines. nih.govnih.gov These studies typically evaluate parameters such as cytotoxicity (the ability to kill cancer cells), genotoxicity (the ability to damage DNA), and the induction of apoptosis (programmed cell death). nih.govresearchgate.netnih.gov For instance, research has compared the effects of EM-MEL and other derivatives on hematological malignancy cell lines like RPMI8226 (multiple myeloma), HL60 (promyelocytic leukemia), and THP1 (acute monocytic leukemia). nih.govnih.gov

The overarching goal is to identify derivatives with superior anti-cancer properties. nih.govnih.gov For example, some studies have indicated that derivatives like EM-MOR-MEL (a methyl ester with an additional morpholine (B109124) ring modification) and EM-T-MEL (a methyl ester with a thiomorpholine (B91149) modification) show even higher biological activity than the simple methyl ester, suggesting that multiple modifications can have a synergistic effect. nih.govnih.gov These comparative studies are essential for understanding the structure-activity relationship and for selecting the most promising candidates for further investigation. nih.govnih.gov

Detailed Research Findings

Recent research has provided specific data on the in vitro performance of this compound (EM-MEL) compared to the parent drug, melphalan (MEL). These studies highlight the enhanced cytotoxic effects of the modified compound.

One study systematically evaluated the cytotoxicity of melphalan and its derivatives, including EM-MEL, against several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, was determined for each compound. The results demonstrated that EM-MEL was more potent than the parent drug in certain cell lines.

CompoundRPMI8226 (Multiple Myeloma) IC₅₀ [µM]HL60 (Promyelocytic Leukemia) IC₅₀ [µM]THP1 (Acute Monocytic Leukemia) IC₅₀ [µM]
Melphalan (MEL)8.93.786.26
This compound (EM-MEL)Data not specifically isolated in the provided contextData not specifically isolated in the provided contextData not specifically isolated in the provided context

IC₅₀ values indicate the concentration required to inhibit cell growth by 50%. A lower value indicates higher cytotoxicity. Data derived from a study on melphalan derivatives. nih.gov While the study confirms EM-MEL's enhanced efficacy, specific IC50 values for EM-MEL alone were not detailed in the excerpts.

Further investigations have explored the pro-apoptotic (cell death-inducing) and genotoxic (DNA-damaging) effects of these compounds. Research has shown that melphalan derivatives can induce a significantly higher level of DNA damage compared to melphalan, particularly after longer incubation times. researchgate.net Moreover, these analogs, including those based on the methyl ester structure, have demonstrated a strong ability to induce apoptosis in leukemia cells. researchgate.net For instance, one study highlighted that new derivatives, including EM-T-MEL, significantly disrupted the mitochondrial membrane potential in cancer cell lines, a key event in the apoptotic pathway, with changes being larger than those induced by the unmodified parent compound. nih.gov

Another study focused on the induction of caspase 2, an enzyme involved in the initiation of apoptosis. The results showed that EM-MEL and other modified derivatives led to a greater activation of caspase 2 compared to the parent drug in RPMI8226 cells after 24 hours of treatment. mdpi.com

CompoundCell LineParameterObservation
Melphalan (MEL)RPMI8226Caspase 2 Activation (24h)Baseline activation
This compound (EM-MEL)RPMI8226Caspase 2 Activation (24h)Significantly higher activation vs. MEL mdpi.com
EM-MOR-MELRPMI8226Caspase 2 Activation (24h)Significantly higher activation vs. MEL mdpi.com
EM-T-MELRPMI8226Caspase 2 Activation (24h)Significantly higher activation vs. MEL mdpi.com

This table summarizes the observed effects on Caspase 2 activity, a marker for apoptosis. mdpi.com

These findings collectively support the rationale for synthesizing and evaluating this compound and its related analogs. The chemical modification through esterification appears to be a valid strategy for enhancing the anti-cancer properties of melphalan in preclinical research settings. nih.govnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88457-23-2

Molecular Formula

C14H20Cl2N2O2

Molecular Weight

319.2 g/mol

IUPAC Name

methyl (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate

InChI

InChI=1S/C14H20Cl2N2O2/c1-20-14(19)13(17)10-11-2-4-12(5-3-11)18(8-6-15)9-7-16/h2-5,13H,6-10,17H2,1H3/t13-/m0/s1

InChI Key

YHYUQHQOUXSXQE-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N

Origin of Product

United States

Chemical Synthesis and Derivatization Strategies

Synthetic Methodologies for Melphalan (B128) Methyl Ester

Melphalan methyl ester is a direct derivative of melphalan, synthesized to increase its lipophilicity, which can influence cellular uptake.

The direct conversion of melphalan's carboxylic acid group into a methyl ester is a key synthetic step. A common method for this esterification involves the use of 2,2-dimethoxypropane (B42991) (DMP) in an acidic medium. nih.gov For instance, the synthesis can be carried out at room temperature in methanol (B129727) with the addition of concentrated hydrochloric acid. nih.govmdpi.comresearchgate.net This reaction converts the carboxyl group to its corresponding methyl ester, often resulting in the hydrochloride salt of the final product. nih.gov Another established method involves treating melphalan with methanol and purging the mixture with hydrochloric acid gas to facilitate the esterification. niscpr.res.in These esterification strategies are fundamental not only for producing this compound itself but also as a final step in the synthesis of more complex analogs. nih.govnih.gov

The synthesis of this compound and its derivatives is often integrated into multi-stage reaction sequences that begin with precursors to melphalan. One comprehensive synthesis starts with 4-nitro-L-phenylalanine, which is first protected and converted to an ethyl ester. wikipedia.org Following several steps including reduction of the nitro group and introduction of the bis(2-chloroethyl) groups, the final deprotection yields melphalan. wikipedia.org

In the context of creating advanced analogs, the synthesis is typically a deliberate, multi-step process. For example, the synthesis of this compound analogs with modified amino groups follows a three-stage pathway. nih.govmdpi.com

First Stage : Commercial melphalan is reacted with N-formylmorpholine dimethylacetal in methanol. This step modifies the amino group and produces a morpholine (B109124) derivative of melphalan (MOR-MEL), which serves as a key intermediate. nih.govmdpi.com

Second Stage : The intermediate (MOR-MEL) is then reacted with a specific amine, such as thiomorpholine (B91149) or indoline (B122111), to introduce the desired moiety at the amino position. nih.govmdpi.com

Third Stage : The final step is the esterification of the carboxyl group of the newly formed derivative. This is typically achieved using 2,2-dimethoxypropane with concentrated hydrochloric acid, yielding the final this compound analog. nih.govmdpi.com

This modular approach allows for the systematic creation of a diverse library of compounds with specific modifications at both the amino and carboxyl termini.

Esterification of the Carboxyl Group

Design and Synthesis of this compound Analogs

The design of this compound analogs focuses on targeted modifications to its functional groups to improve its pharmacological profile. Research has shown that esterification of the carboxyl group is a crucial modification for enhancing the compound's effectiveness. nih.govmdpi.com

A significant strategy involves the replacement of the primary amino group with an amidine group, which is then substituted with various cyclic residues. mdpi.commdpi.comresearchgate.net This modification, combined with the esterification of the carboxyl group, has been shown to produce derivatives with enhanced biological properties. mdpi.commdpi.com The synthesis for these analogs begins with the reaction of melphalan with N-formylmorpholine dimethylacetal, followed by the introduction of amines like thiomorpholine, indoline, or 4-(4-morpholinyl)piperidine. nih.govmdpi.com The final step is the esterification to produce the methyl ester. nih.govmdpi.com This approach has yielded several novel derivatives that have been investigated for their activity. mdpi.comresearchgate.netnih.gov

Table 1: this compound Analogs with Amino Group Modifications

Compound Name (Abbreviation)Modification at Amino GroupModification at Carboxyl GroupReference
This compound (EM-MEL)Unmodified Amino GroupMethyl Ester mdpi.comresearchgate.net
EM-MOR-MELAmidine with Morpholine RingMethyl Ester mdpi.com
EM-I-MELAmidine with Indoline RingMethyl Ester mdpi.commdpi.com
EM-T-MELAmidine with Thiomorpholine RingMethyl Ester mdpi.commdpi.com
EM-MORPIP-MELAmidine with 4-(4-morpholinyl)piperidineMethyl Ester mdpi.comresearchgate.net
EM-DIPR-MELAmidine with Dipropyl ChainMethyl Ester nih.govresearchgate.net

Another derivatization strategy involves modifying melphalan with perfluorous chains via an ester linker at the carboxyl position. nih.gov This approach is designed to enhance cytotoxicity and potentially introduce thermoresponsive behavior. nih.gov The synthesis is a three-step process:

The amino group of melphalan is first protected with a tert-butoxycarbonyl (Boc) group to prevent side-reactions. nih.gov

The carboxyl group of the Boc-protected melphalan is then coupled with various perfluorinated alcohols using DCC/DMAP-mediated esterification. nih.gov

The final step involves the removal of the Boc protecting group to yield the perfluorous chain-modified melphalan derivative. nih.gov

This method results in analogs with significantly increased lipophilicity. nih.gov

Table 2: Melphalan Analogs with Perfluorous Chain Ester Modifications

CompoundAttached Perfluorous ChainReference
3a-OCH₂CF₃ nih.gov
3b-OCH₂CH₂CF₃ nih.gov
3c-OCH₂CH₂(CF₂)₃CF₃ nih.gov
3d-OCH₂CH₂(CF₂)₅CF₃ nih.gov
3e-OCH₂CH₂(CF₂)₇CF₃ nih.govresearchgate.net
3f-OCH₂CH₂(CF₂)₉CF₃ nih.gov

To overcome limitations such as poor water solubility and lack of target specificity, melphalan can be conjugated to polymeric carriers. researchgate.net This strategy aims to improve the drug's bioavailability and protect it from deactivation. mdpi.com One approach involves synthesizing O,N-carboxymethyl chitosan-peptide-melphalan conjugates. researchgate.net In this design, peptide spacers like glycylglycine (B550881) are used to link melphalan to the chitosan (B1678972) backbone. researchgate.net The molecular weight of the polymer and the nature of the peptide spacer are critical factors that control the drug content and its release properties. researchgate.net Another example is the conjugation of melphalan to polymers like poly(l-glutamic acid)-g-methoxy poly(ethylene glycol) via ester bonds. nih.gov These polymer-drug conjugates can self-assemble into nanoparticles and are designed for controlled, often pH-sensitive, drug release. researchgate.net

Perfluorous Chain Modifications

Prodrug Design and Evaluation

The clinical application of melphalan and its derivatives, including this compound, can be limited by factors such as poor water solubility and a lack of tumor selectivity. frontiersin.org Prodrug strategies aim to overcome these limitations by modifying the drug's structure to create an inactive precursor that is converted into the active cytotoxic agent at the target site, often through enzymatic action or specific physiological conditions. This approach can enhance drug delivery, improve therapeutic efficacy, and increase stability in circulation. researchgate.netgoogle.comresearchgate.net

Enzymatically Activated Prodrugs

A key strategy in prodrug design involves creating derivatives of melphalan that are activated by enzymes overexpressed in tumor cells. This targeted activation mechanism can increase the concentration of the active drug within the tumor, thereby enhancing its anticancer effect while minimizing exposure to healthy tissues. researchgate.net

One notable example is the dipeptide prodrug J1, chemically known as l-melphalanyl-p-l-fluorophenylalanine ethyl ester. aacrjournals.orgnih.gov This compound is designed to be a substrate for aminopeptidases, enzymes that are often present at high levels in cancerous tissues. researchgate.netaacrjournals.org J1 is rapidly taken up by tumor cells, where intracellular hydrolysis by these enzymes releases the active melphalan. aacrjournals.org Studies on neuroblastoma cell lines have shown that J1 possesses significantly higher cytotoxic activity than melphalan itself, with IC50 values in the submicromolar range. aacrjournals.orgnih.gov The activity of J1 can be significantly counteracted by bestatin, a known aminopeptidase (B13392206) inhibitor, which confirms its enzyme-activated mechanism. aacrjournals.org

Another targeted approach utilizes the enzyme prolidase, which is overexpressed in melanoma cells and specifically hydrolyzes dipeptides with a C-terminal proline residue. clinmedjournals.orgresearchgate.net Researchers have designed L- and D-proline prodrugs of melphalan, named prophalan-L and prophalan-D respectively. clinmedjournals.org These prodrugs were developed to be selectively converted into active melphalan by prolidase within the tumor microenvironment, demonstrating a targeted strategy for melanoma treatment. clinmedjournals.orgresearchgate.net

Further modifications to the melphalan structure have led to the synthesis of novel melphalan methyl esters incorporating amidine moieties. nih.govresearchgate.net One such derivative, EM-T-MEL, which contains a thiomorpholine group, exhibited higher cytotoxic and genotoxic properties compared to the parent drug in hematological malignancy cell lines. nih.govresearchgate.net While these are derivatives, their enhanced activity showcases the potential of chemical modification to improve anticancer properties, a principle central to prodrug design. nih.gov

Cytotoxicity of Enzymatically Activated Melphalan Prodrugs
ProdrugTarget EnzymeCancer ModelKey FindingReference
J1 (l-melphalanyl-p-l-fluorophenylalanine ethyl ester)AminopeptidasesNeuroblastoma Cell LinesSignificantly more potent than melphalan, with IC50 values in the submicromolar range. For example, the IC50 in the SH-SY5Y cell line was 0.0028 µmol/L. aacrjournals.orgnih.gov
Prophalan-L and Prophalan-DProlidaseMelanoma Cell Line (SK-MEL-5)Designed for selective bioconversion and antiproliferative activity in melanoma cells. clinmedjournals.orgresearchgate.net
EM-T-MELNot specified as a prodrugHematological Malignancy Cell Lines (HL60, THP1, RPMI8226)Demonstrated higher cytotoxic and genotoxic properties than the parent melphalan drug. nih.govresearchgate.net

Polymeric Prodrugs for Enhanced Delivery

Incorporating melphalan into polymeric structures is a strategy designed to improve its solubility, stability, and delivery to tumor sites. These polymeric prodrugs often self-assemble into nanoparticles or micelles in aqueous solutions, which can enhance circulation time and allow for passive targeting of tumors through the enhanced permeability and retention (EPR) effect. researchgate.netijpsonline.com

One approach involves the creation of reduction-responsive polymeric micelles for the delivery of melphalan. nih.gov In one study, N-acetylheparosan (AH), a biocompatible polysaccharide, was linked to d-α-tocopherol acid succinate (B1194679) (VES) via a disulfide bond-containing cystamine (B1669676) (CYS) linker, forming an AHV copolymer. nih.gov Melphalan was loaded into these copolymers to form MEL/AHV micelles. The disulfide bond is designed to be cleaved in the reducing environment characteristic of the intracellular space of tumor cells, triggering the release of the drug. These MEL/AHV micelles showed significantly enhanced cytotoxicity against retinoblastoma cells (WERI-Rb-1) compared to free melphalan, with a much lower IC50 value. nih.gov

Another strategy utilizes a reactive oxygen species (ROS)-responsive prodrug. Methoxy polyethylene (B3416737) glycol (mPEG) was linked to melphalan via a thioketal (TK) linker, which is susceptible to cleavage by the high levels of ROS found in the tumor microenvironment of cancers like glioblastoma. frontiersin.org This mPEG-TK-MPH prodrug was designed to selectively release melphalan within the tumor. In vitro studies showed that the cytotoxicity of this prodrug was dependent on the high-ROS environment of the cancer cells. frontiersin.org

Hyaluronic acid (HA) has also been used to create polymeric prodrugs due to its biocompatibility and ability to target the CD44 receptor, which is often overexpressed on cancer cells. ijpsonline.com A polyethylene glycol-hyaluronic acid-melphalan (PEG-HA-MEL) conjugate was synthesized that self-assembles into micelles. These micelles demonstrated a potent inhibitory effect on tumor cells in vitro, highlighting their potential as a targeted drug delivery system. ijpsonline.com Similarly, O,N-carboxymethyl chitosan has been conjugated with melphalan through a Gly-Gly peptide linker to create a prodrug with good sensitivity to the enzyme cathepsin X. researchgate.net

Characteristics of Melphalan-Based Polymeric Prodrugs
Polymeric Prodrug SystemPolymer BackboneRelease MechanismKey FeatureReference
MEL/AHV MicellesN-acetylheparosan-CYS-Vitamin E succinate (AHV)Reduction-responsive (disulfide bond cleavage)Enhanced cytotoxicity in retinoblastoma cells compared to free melphalan. nih.gov
PEG-HA-MELPolyethylene glycol-Hyaluronic acidNot specified (likely enzymatic/hydrolytic)Self-assembles into micelles (100-130 nm); potent tumor cell inhibition. ijpsonline.com
mPEG-TK-MPHMethoxy polyethylene glycol-ThioketalROS-responsiveDesigned for targeted release in the high-ROS environment of glioblastoma. frontiersin.org
O,N-carboxymethyl chitosan-Gly-Gly-melphalanO,N-carboxymethyl chitosanEnzymatic (Cathepsin X)Showed good cathepsin X-sensitivity and an improved drug release pattern. researchgate.net

Molecular and Cellular Mechanisms of Action

DNA-Targeting Mechanisms

The anticancer activity of melphalan (B128) methyl ester is intrinsically linked to its ability to damage DNA. As a bifunctional alkylating agent, it can form covalent bonds with DNA bases, leading to a cascade of events that ultimately compromise the integrity of the genome. researchgate.netnih.gov

Melphalan methyl ester functions by introducing alkyl groups into the DNA molecule, a process known as alkylation. patsnap.com This chemical modification primarily targets the N7 position of guanine (B1146940) and the N3 position of adenine. nih.govmdpi.com The process begins with the formation of a highly reactive aziridinium (B1262131) ion intermediate from one of the two chloroethyl groups. This intermediate then rapidly alkylates a DNA base, forming a monoadduct. nih.gov

Following the initial mono-alkylation, the second chloroethyl group can undergo a similar reaction, leading to the formation of cross-links. nih.gov These can be of two types:

Intra-strand cross-links: Formed when the second alkylation event occurs on the same DNA strand as the first, often linking two guanine bases or a guanine and an adenine. patsnap.comnih.gov

Inter-strand cross-links: Formed when the second alkylation event connects to a base on the opposite DNA strand. patsnap.comnih.gov These are particularly cytotoxic as they prevent the separation of the DNA strands, which is essential for both DNA replication and transcription. mdpi.com

The formation of these DNA adducts, especially inter-strand cross-links, is a critical determinant of the compound's biological activity and is strongly associated with cell death. nih.govmdpi.com

Type of DNA AdductDescriptionReference
Monoadduct A single alkyl group from this compound binds to a DNA base. nih.gov
Intra-strand Cross-link Two bases on the same DNA strand are linked by the this compound molecule. patsnap.comnih.gov
Inter-strand Cross-link The this compound molecule links bases on opposite strands of the DNA double helix. patsnap.comnih.gov
DNA-protein Cross-link The reactive intermediate of this compound reacts with an adjacent protein instead of a second DNA base. nih.gov

The alkylation and cross-linking of DNA by this compound result in significant DNA damage. researchgate.netnih.gov This damage, if not properly repaired, can lead to strand breaks and genomic instability. archivesofmedicalscience.com The cell recognizes this damage and activates a complex network of signaling pathways known as the DNA damage response (DDR). mdpi.com

A key event in the DDR is the phosphorylation of the histone variant H2AX to form γH2AX, which serves as a marker for DNA damage. archivesofmedicalscience.commdpi.com The accumulation of γH2AX at the sites of damage helps to recruit DNA repair proteins. mdpi.com However, the extensive damage caused by agents like this compound can overwhelm the cell's repair capacity. patsnap.com

This leads to the modulation of various DNA repair pathways. For instance, the Fanconi anemia/BRCA (FA/BRCA) pathway, which is crucial for the repair of inter-strand cross-links, is heavily involved. archivesofmedicalscience.com If the damage is too severe for these pathways to handle, the cell may be forced into a state of cell cycle arrest, typically in the S and G2/M phases, to prevent the propagation of the damaged DNA. nih.govmdpi.com Ultimately, if the damage is irreparable, the cell will initiate programmed cell death, or apoptosis. patsnap.com

Studies using techniques such as circular dichroism have demonstrated that melphalan and its derivatives, including the methyl ester, can alter the secondary structure of DNA. researchgate.netnih.gov Specifically, these compounds have been shown to affect the conformation of B-DNA, the most common form of DNA in physiological conditions. nih.gov These structural alterations can further contribute to the disruption of DNA replication and transcription, enhancing the cytotoxic effect of the compound. researchgate.netnih.gov

Induction of DNA Damage and Repair Pathway Modulation

Cellular Pharmacodynamics and Transport

The effectiveness of this compound is not only dependent on its interaction with DNA but also on its ability to enter and accumulate within cancer cells.

Melphalan's structural similarity to the amino acid phenylalanine allows it to be recognized and transported into cells by amino acid transporter systems. patsnap.com This is a key aspect of its cellular uptake. Studies have identified at least two separate amino acid transport systems involved in this process. nih.gov

One of the primary transporters is the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells to meet their high demand for essential amino acids. researchgate.netmdpi.com LAT1 is a sodium-independent transporter that facilitates the uptake of large neutral amino acids. mdpi.com Melphalan acts as a substrate for LAT1, allowing for its efficient transport across the cell membrane. researchgate.net Another system involved is characterized by its sodium dependence and is inhibited by amino acids such as alanine (B10760859) and serine. nih.gov

It is important to note that while melphalan is a substrate for these transporters, this compound itself may have different transport kinetics. Some research suggests that the methyl ester modification is intended to promote easier intracellular access. google.com

Transporter SystemCharacteristicsRole in Melphalan UptakeReference
System L (e.g., LAT1) Sodium-independent, transports large neutral amino acids.A primary transporter for melphalan. nih.govresearchgate.net
Unassigned System Sodium-dependent, inhibited by alanine, serine, and cysteine.A second carrier-mediated system for melphalan uptake. nih.gov

Cellular Uptake Mechanisms (e.g., Amino Acid Transporter Systems)

Cell Cycle Perturbations

This compound, as a derivative of the alkylating agent melphalan, exerts significant disruptive effects on the cell cycle of cancerous cells. Its primary mechanism involves inducing DNA damage, which subsequently triggers cell cycle checkpoints. patsnap.comnih.gov Research indicates that treatment with melphalan and its derivatives, including the methyl ester, leads to the arrest of cells in the S and G2/M phases of the cell cycle. nih.govresearchgate.netnih.gov This arrest is a direct consequence of the DNA damage inflicted by the compound, which makes it impossible for the cells to complete mitosis successfully. mdpi.com

In studies involving various hematological malignant cell lines such as HL60, THP1, and RPMI8226, treatment with melphalan derivatives resulted in a significant accumulation of cells in the G2/M phase. researchgate.netmdpi.com This G2/M arrest is closely linked to the induction of mitotic catastrophe, a mode of cell death triggered by faulty mitosis. mdpi.com A detailed analysis using simulation tools on cancer cell lines treated with melphalan revealed that the drug induces blocks and lethality throughout all phases of the cell cycle, with the specific dynamics being highly dependent on the concentration of the drug used. nih.gov

Table 1: Effects of this compound and Derivatives on Cell Cycle in Cancer Cell Lines

Cell LineObserved EffectAssociated OutcomeSource
RPMI8226 (Multiple Myeloma)Arrest in S and G2/M phasesInduction of mitotic catastrophe nih.govresearchgate.netmdpi.com
HL60 (Promyelocytic Leukemia)Arrest in S and G2/M phasesInduction of apoptosis and mitotic catastrophe researchgate.netmdpi.com
THP1 (Acute Monocytic Leukemia)Arrest in S and G2/M phasesInduction of apoptosis and mitotic catastrophe researchgate.netmdpi.com

**3.4. Mechanisms of Programmed Cell Death Induction

This compound is a potent inducer of programmed cell death, primarily through the activation of apoptotic pathways. nih.govnih.gov Apoptosis induction is a critical measure of a compound's anticancer efficacy. lodz.pl The process is mediated by a family of cysteine proteases known as caspases, which, upon activation, orchestrate the dismantling of the cell. researchgate.net

Studies have demonstrated that melphalan derivatives, including the methyl ester, activate both initiator and executioner caspases. nih.govmdpi.com In acute monocytic (THP1) and promyelocytic leukemia (HL60) cells, treatment with melphalan derivatives led to a significant increase in the activity of caspase-9. nih.govresearchgate.net The activation of caspase-9 is a hallmark of the intrinsic (or mitochondrial) apoptotic pathway. nih.govresearchgate.net Furthermore, activation of caspase-8, a key component of the extrinsic pathway, was also observed in these cells, suggesting that multiple apoptotic signaling routes are engaged. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3/7, which were also found to be significantly elevated. nih.govmdpi.com

In contrast, the response in multiple myeloma (RPMI8226) cells appears to differ. While a high increase in caspase-3/7 activity was noted following incubation with melphalan methyl and ethyl esters, some studies reported no significant increase in the activity of initiator caspases-8 or -9. nih.govresearchgate.net This suggests that in certain cell types, alternative cell death mechanisms may be more prominent. nih.govresearchgate.net

Table 2: Caspase Activation by this compound and Derivatives in Hematological Cancer Cells

Cell LineCaspase-3/7 ActivityCaspase-8 ActivityCaspase-9 ActivityImplied PathwaySource
THP1IncreasedIncreasedStrongly IncreasedIntrinsic and Extrinsic nih.govmdpi.com
HL60IncreasedIncreasedStrongly IncreasedIntrinsic and Extrinsic nih.govmdpi.com
RPMI8226IncreasedNo significant increase reported in some studiesNo significant increase reported in some studiesExecutioner caspase activation; potentially other death mechanisms involved nih.govresearchgate.netmdpi.com

Mitotic catastrophe is a form of cell death that occurs as a result of aberrant mitosis. nih.gov It is often triggered by DNA damage and dysfunctional cell cycle checkpoints, leading to the formation of giant cells with multiple nuclei or micronuclei. mdpi.comnih.gov For this compound and its related compounds, the induction of mitotic catastrophe represents a key mechanism of action, particularly in multiple myeloma cells. nih.govresearchgate.netnih.gov

The process is initiated by extensive DNA damage that causes cells to arrest in the G2/M phase. nih.govresearchgate.net Unable to properly segregate their chromosomes, the cells attempt to proceed through mitosis, resulting in mitotic failure and subsequent cell death. nih.gov This pathway is considered a p53-independent mode of cell death and involves the activation of caspase-2. nih.govnih.gov Studies have confirmed that newly synthesized melphalan analogues, including methyl ester derivatives, induce cell death in multiple myeloma (RPMI8226) cells by activating mitotic catastrophe. nih.govresearchgate.netnih.gov This finding aligns with observations that these cells may not robustly activate the classic apoptotic initiator caspases-8 and -9, pointing to mitotic catastrophe as a primary mode of cell elimination. nih.govmdpi.com

Table 3: Research Findings on Mitotic Catastrophe Induction

FindingCell Line ModelSignificanceSource
Cell death occurs by activating mitotic catastrophe.RPMI8226 (Multiple Myeloma)Identifies a primary mechanism of action in myeloma cells. nih.govresearchgate.netnih.gov
Process is linked to G2/M cell cycle arrest due to DNA damage.Multiple Hematological LinesConnects the compound's genotoxicity to a specific cell death outcome. mdpi.com
Involves activation of caspase-2.General MechanismHighlights a key molecular player in this death pathway. nih.govnih.gov
Characterized by formation of multinucleated/micronucleated cells.General MechanismDefines the morphological hallmarks of this process. mdpi.comnih.gov

In addition to apoptosis and mitotic catastrophe, other forms of programmed cell death may be induced by melphalan and its derivatives. mdpi.com The specific cellular response can vary depending on the cell type and the drug's concentration. nih.gov In instances where canonical apoptotic pathways are not fully activated, such as in RPMI8226 myeloma cells, alternative mechanisms like autophagy and necroptosis may be triggered. nih.govresearchgate.netmdpi.com

Autophagy is a cellular self-degradation process that can either promote survival or lead to cell death. Research on the parent compound, melphalan, has shown that it can induce autophagy in myeloma cells. nih.govresearchgate.net Interestingly, the inhibition of this autophagic process was found to significantly enhance the pro-apoptotic activity of the chemotherapy, suggesting a complex interplay between these two pathways. nih.govresearchgate.net Necroptosis, a form of programmed necrosis, is also suggested as a possible alternative cell death mechanism, although direct evidence for its induction by this compound is less established in the reviewed literature. nih.govmdpi.com

Mitotic Catastrophe Induction

Broader Cellular Biochemical Interactions (e.g., Protein Binding, Oxidative Stress)

The biochemical activity of this compound extends beyond direct DNA alkylation. As a reactive electrophile, melphalan and its derivatives can covalently bind to various cellular macromolecules, including proteins. mdpi.complos.org This binding occurs at nucleophilic sites on the proteins and can result in the formation of DNA-protein cross-links, further contributing to cellular dysfunction and cytotoxicity. mdpi.com

Molecular Basis of Drug Resistance in Preclinical Models

DNA Repair Mechanisms in Resistance (e.g., Fanconi Anemia/BRCA Pathway)

A primary mechanism of action for melphalan (B128) is the induction of DNA interstrand cross-links (ICLs), which are highly cytotoxic lesions that block DNA replication and transcription. nih.govnih.gov Consequently, the cell's capacity to repair these ICLs is a critical determinant of its sensitivity to the drug.

The Fanconi Anemia (FA)/BRCA pathway is a major DNA repair pathway responsible for resolving ICLs. nih.govplos.org Enhanced activity of this pathway is a key contributor to acquired melphalan resistance in preclinical models, particularly in multiple myeloma. nih.govplos.org Studies have demonstrated that melphalan-resistant myeloma cell lines exhibit elevated gene expression of components within the FA/BRCA pathway, such as FANCF and RAD51C. plos.org This increased expression leads to more efficient ICL repair, which allows the cells to overcome melphalan-induced cell cycle delays and continue proliferating. nih.govplos.org For instance, melphalan-resistant cells show reduced formation of ICLs and enhanced removal of those that do form compared to their sensitive counterparts. nih.govplos.org

The direct role of this pathway in resistance is confirmed by experiments where silencing key genes in the pathway resensitizes resistant cells to the drug. Knocking down FANCF using siRNA in melphalan-resistant cells resulted in a significant increase in apoptosis upon melphalan treatment and inhibited DNA repair. mdpi.com Conversely, overexpressing FANCF in drug-sensitive cells can confer a degree of resistance. nih.gov The FA/BRCA pathway's expression can be inhibited by the proteasome inhibitor bortezomib, which has been shown to downregulate FANCD2 gene and protein expression, thereby enhancing melphalan-induced DNA damage. d-nb.info In addition to the FA/BRCA pathway, other DNA repair mechanisms, such as those involving apurinic/apyrimidinic endonuclease 1 (APE1), are also implicated. Depletion of APE1 has been shown to sensitize multiple myeloma cells to melphalan.

Alterations in Cellular Uptake and Efflux Transporters (e.g., P-glycoprotein)

The intracellular concentration of a drug is a balance between its uptake and efflux. Alterations in the proteins that transport drugs across the cell membrane are a well-established mechanism of drug resistance.

P-glycoprotein (P-gp/MDR1) , an ATP-binding cassette (ABC) transporter, functions as an energy-dependent efflux pump that actively removes a wide range of chemotherapeutic agents from the cell. researchgate.nettandfonline.com Overexpression of P-gp is a frequent cause of multidrug resistance and has been specifically implicated in melphalan resistance. researchgate.netmdpi.com Studies have shown that melphalan is a substrate of P-gp. mdpi.comarvojournals.org In multidrug-resistant Chinese hamster ovary cells, melphalan was found to inhibit the photolabeling of P-gp by azidopine, indicating an interaction. researchgate.net These resistant cells, which overexpress P-gp, accumulate less melphalan than sensitive cells. researchgate.net The resistance can be reversed by P-gp inhibitors like cyclosporin (B1163) A, which increases intracellular drug accumulation by slowing efflux. researchgate.net In multiple myeloma cell lines, MDR1 expression correlates with decreased intracellular melphalan accumulation and increased resistance. researchgate.net

Other ABC transporters, such as multidrug resistance-associated protein 1 (MRP1/ABCC1) and ABCG2, are also involved in drug efflux and resistance. mdpi.comarvojournals.org For example, acetylation of the DNA repair enzyme APE1 can enhance melphalan resistance by upregulating MDR1 expression. mdpi.com

While efflux is a major factor, drug uptake also plays a role. The L-type amino acid transporter 1 (LAT1/SLC7A5) is involved in melphalan influx. mdpi.comarvojournals.org However, its role in resistance is less clear-cut. While knocking down LAT1 can decrease melphalan uptake and toxicity, its expression level does not consistently correlate with melphalan accumulation or toxicity across different cancer cell lines, suggesting a more complex regulation of melphalan uptake. researchgate.net

Cell Line ModelTransporter AlterationConsequenceReversal Agent/MethodReference
CH(R)C5 (Ovary)Overexpression of P-glycoprotein (P-gp)Decreased melphalan accumulation, increased resistanceCyclosporin A, Hyperthermia researchgate.net
Multiple MyelomaMDR1 (P-gp) expressionDecreased intracellular accumulation, increased resistanceP-gp inhibitors researchgate.net
RetinoblastomaUpregulation of ABCB1 (P-gp) and ABCG2 mRNAAcquired cross-resistance to melphalan and topotecanNot specified arvojournals.org
HeLaKnockdown of LAT1Decreased melphalan influx and toxicityNot applicable researchgate.net

Modulations in Cell Survival Pathways

Cancer cells can acquire resistance by altering signaling pathways that control cell survival, proliferation, and death. These adaptations allow them to withstand the stress induced by chemotherapy.

One significant adaptation observed in melphalan-resistant cells is a metabolic shift. Resistant multiple myeloma cells can exhibit a "Warburg effect," characterized by increased aerobic glycolysis and a corresponding increase in the expression of enzymes in the glycolytic and pentose (B10789219) phosphate (B84403) pathways. nih.gov This metabolic reprogramming is accompanied by an elevated oxidative stress response. nih.gov The increased survival of these resistant cells can be partially mediated through signaling pathways such as the VEGF- and IL-8-induced PI3K/p38 pathway. nih.gov Targeting these altered metabolic pathways with specific inhibitors has been shown to overcome acquired melphalan resistance in preclinical models. nih.gov

The mitochondria, central to cellular metabolism and apoptosis, also play a role. Melphalan-resistant multiple myeloma cells have been shown to have higher amounts of mitochondrial ATP and mitochondrial mass. skemman.is These cells can demonstrate a reliance on glutamine anaplerosis to fuel the Krebs cycle. skemman.is Consequently, the glutaminase (B10826351) inhibitor CB-839 shows synergistic cytotoxicity with melphalan, particularly in cells that are less sensitive to melphalan alone. skemman.is

Furthermore, resistance is associated with the upregulation of anti-apoptotic proteins and the downregulation of pro-apoptotic ones. For instance, the adipokine resistin has been shown to protect myeloma cells from melphalan-induced apoptosis by activating anti-apoptotic signaling pathways. haematologica.org Resistin treatment leads to decreased levels of cleaved caspase-9 and caspase-3 and increased expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, while decreasing the expression of the pro-apoptotic protein Bax. haematologica.org

Pathway/ProcessAlteration in Resistant CellsKey Molecules InvolvedPotential InterventionReference
Cellular MetabolismMetabolic switch to aerobic glycolysis (Warburg effect)Upregulated glycolytic and pentose phosphate pathway enzymesInhibitors of glycolysis and mitochondrial electron transport chain nih.gov
Oxidative StressIncreased oxidative stress responseVEGF, IL-8, PI3K/p38, AKR1C family reductasesInhibitors of affected enzymes nih.gov
Mitochondrial BioenergeticsIncreased mitochondrial ATP, reliance on glutamine anaplerosisGlutaminaseGlutaminase inhibitor (CB-839) skemman.is
Apoptosis RegulationInhibition of apoptosisResistin, Bcl-2, Bcl-xL, Bax, CaspasesNot specified haematologica.org

Phenotypic Plasticity and Resistance (e.g., Epithelial-Mesenchymal Transition)

Phenotypic plasticity, the ability of cells to switch between different functional and morphological states, is a critical mechanism for cancer progression and drug resistance. sci-hub.se A key example of this is the epithelial-mesenchymal transition (EMT), a developmental program that cancer cells can hijack. tandfonline.com During EMT, epithelial cells lose their cell-cell adhesion and polarity, acquiring a more migratory and invasive mesenchymal phenotype. tandfonline.com

This transition is increasingly recognized as a driver of chemoresistance. tandfonline.commdpi.com Features associated with EMT have been linked to melphalan resistance. In multiple myeloma, EMT-like characteristics mediated by integrin-α8 may contribute to resistance. nih.gov Cell adhesion-mediated drug resistance (CAM-DR) is a related phenomenon where the adhesion of tumor cells to components of the extracellular matrix, such as fibronectin, confers resistance. frontiersin.org This adhesion can protect myeloma cells from melphalan-induced apoptosis by reducing the levels of the pro-apoptotic protein Bim. frontiersin.org

Studies have begun to directly investigate the link between induced EMT and melphalan response. A study in prostate cancer models was designed to evaluate how forcing EMT through TGFβ treatment affects cellular sensitivity to melphalan and its derivative, melflufen. skemman.is This highlights the perceived importance of the EMT axis in determining the efficacy of this class of drugs. The gene expression changes associated with this form of resistance, often driven by the tumor microenvironment, can be distinct from those seen in classic acquired resistance that develops over longer-term drug exposure. tandfonline.com

Preclinical Efficacy and Selectivity Studies

In Vitro Cytotoxicity Assessments in Hematological Malignancy Cell Lines

The cytotoxic potential of melphalan (B128) methyl ester (EM-MEL) has been evaluated in various hematological cancer cell lines, demonstrating its efficacy in inducing cell death.

In the RPMI8226 multiple myeloma cell line, melphalan methyl ester has shown significant cytotoxic activity. mdpi.comnih.gov Studies have indicated that esterification of the carboxyl group in melphalan to form methyl and ethyl esters results in considerably more cytotoxic compounds. nih.gov Specifically, this compound exhibited an approximately 8-fold lower half-maximal inhibitory concentration (IC50) than the parent drug, melphalan, in the RPMI8226 cell line. nih.gov The IC50 value for this compound was determined to be 1.05 µM, compared to 8.9 µM for unmodified melphalan. nih.gov Further modifications, such as the introduction of an amidine group with a thiomorpholine (B91149) ring (EM-T-MEL), resulted in even greater cytotoxicity, with an IC50 value approximately twofold lower than that of melphalan. nih.gov

Table 1: IC50 Values of Melphalan and this compound in RPMI8226 Cells

Compound IC50 (µM) Fold-change vs. Melphalan
Melphalan 8.9 -
This compound (EM-MEL) 1.05 ~8-fold lower
EM-T-MEL ~4.45 ~2-fold lower

Data sourced from multiple studies. nih.govnih.gov

The cytotoxic effects of this compound and its analogs have also been demonstrated in leukemic cell lines. In both THP1 (acute monocytic leukemia) and HL60 (acute promyelocytic leukemia) cells, this compound was found to be significantly more toxic than melphalan. nih.gov In the HL60 cell line, this compound had a 5.5-fold lower IC50 value (0.77 µM) compared to melphalan (3.78 µM). nih.gov The effect was even more pronounced in THP1 cells, where this compound showed a 20-fold lower IC50 (0.32 µM) than the parent compound (6.26 µM). nih.gov

The derivative EM-T-MEL, a methyl ester with a thiomorpholine modification, exhibited the highest cytotoxicity against these leukemic cells. nih.gov In THP1 cells, the IC50 of EM-T-MEL was about tenfold lower than that of melphalan, and in HL60 cells, it was approximately fivefold lower. nih.gov

Table 2: IC50 Values of Melphalan and its Derivatives in Leukemic Cell Lines

Cell Line Compound IC50 (µM) Fold-change vs. Melphalan
HL60 Melphalan 3.78 -
This compound (EM-MEL) 0.77 ~5.5-fold lower
EM-T-MEL ~0.76 ~5-fold lower
THP1 Melphalan 6.26 -
This compound (EM-MEL) 0.32 ~20-fold lower
EM-T-MEL ~0.63 ~10-fold lower

Data sourced from multiple studies. nih.govnih.gov

Multiple Myeloma Cell Models (e.g., RPMI8226)

In Vitro Genotoxicity Evaluations

This compound and its derivatives have been shown to induce DNA damage in cancer cells. mdpi.comnih.govmdpi.com The alkaline comet assay has been used to assess the level of DNA damage, measured as the percentage of DNA in the comet tail. nih.govmdpi.com Studies have demonstrated that treatment with melphalan derivatives, including the methyl ester, leads to a significantly higher level of DNA breaks compared to melphalan, particularly after longer incubation times. nih.govresearchgate.net

The derivative EM-T-MEL generated the highest level of DNA damage in all tested cell lines (RPMI8226, THP1, and HL60), mainly after 24 and 48 hours of incubation. nih.gov Even after a short 4-hour incubation, an increased level of DNA damage was observed. nih.gov In THP1 cells, the EM-I-MEL derivative (a methyl ester with an indoline (B122111) modification) caused a 9.2% increase in DNA strand breaks after 4 hours, compared to 5.5% for unmodified melphalan. nih.gov Furthermore, newly synthesized derivatives, particularly EM-MOR-MEL and EM-T-MEL, were found to affect the B-DNA conformation, leading to increased DNA damage. mdpi.com

Comparative Activity of this compound and Analogs

Numerous studies have compared the activity of this compound and other newly synthesized analogs to the parent drug, melphalan. mdpi.comnih.govnih.govresearchgate.net The consistent finding is that chemical modifications, particularly the esterification of the carboxyl group, enhance the anticancer properties of melphalan. nih.govnih.gov

Analogs were synthesized with modifications at both the amino and carboxyl groups. nih.govresearchgate.net Besides the simple methyl and ethyl esters (EM-MEL, EE-MEL), other derivatives included those with an amidine group containing a morpholine (B109124) ring (EM-MOR-MEL), an indoline ring (EM-I-MEL), or a thiomorpholine ring (EM-T-MEL). mdpi.comnih.gov All these derivatives demonstrated higher cytotoxic and genotoxic properties against multiple myeloma and leukemic cells compared to melphalan. mdpi.com

The EM-T-MEL derivative consistently showed the highest biological activity, exhibiting superior cytotoxic and genotoxic properties. nih.gov Another analog, EM-I-MEL, was also found to be more cytotoxic than melphalan, particularly in the THP1 cancer cell model. nih.gov In contrast, a derivative with a 4-(4-morpholinyl) piperidine (B6355638) modification (EM-MORPIP-MEL) showed comparable or lower cytotoxic activity than the parent drug and was therefore not pursued in further analyses. nih.gov

Selectivity Profiles in Normal Cell Models (e.g., Peripheral Blood Mononuclear Cells)

A crucial aspect of developing new anticancer drugs is their selectivity towards cancer cells over normal, healthy cells. Studies have shown that while this compound and its derivatives are highly cytotoxic to cancer cells, they exhibit reduced toxicity towards normal peripheral blood mononuclear cells (PBMCs). nih.govnih.gov

The IC50 values for this compound (EM-MEL) in PBMCs were approximately 4.5-fold higher than in leukemia cells and 2-fold higher than in multiple myeloma cells. nih.gov The derivative EM-T-MEL, which was highly potent against cancer cells, was found to be significantly less cytotoxic (2.5-fold) than melphalan to PBMCs. nih.gov This suggests a beneficial selectivity profile for these modified compounds, potentially leading to a wider therapeutic window. nih.govnih.gov The most favorable effect, indicating the largest difference in toxicity between normal and cancer cells, was observed for the EM-MOR-MEL derivative. nih.gov

In Vivo Preclinical Tumor Growth Inhibition Studies

While the provided search results primarily focus on in vitro studies, some information points towards the in vivo potential of melphalan derivatives. One study on the melphalan prodrug J1 (l-melphalanyl-p-l-fluorophenylalanine ethyl ester) in neuroblastoma xenograft models in athymic rats and mice showed significant inhibition of tumor growth compared to untreated controls. aacrjournals.org J1 was found to be more effective at inhibiting the growth of SH-SY5Y xenografts in mice compared to melphalan. aacrjournals.org This was associated with higher caspase-3 activation, fewer proliferating tumor cells, and a significant decrease in mean vascular density in the tumors of J1-treated animals. aacrjournals.org Although this study does not directly investigate this compound, it supports the principle that esterified derivatives of melphalan can have enhanced in vivo antitumor activity.

Structure Activity Relationship Sar and Rational Drug Design

Impact of Carboxyl Group Esterification on Biological Activity

The esterification of the carboxyl group of melphalan (B128) to its methyl ester has a profound and generally positive impact on its biological activity. This modification is a key strategy to improve the cytotoxic and genotoxic properties of the parent drug. mdpi.commdpi.com

Research has consistently shown that modifying the carboxyl group, for instance by creating methyl and ethyl esters (EM-MEL and EE-MEL), enhances the cytotoxic activity against various cancer cell lines, including multiple myeloma (RPMI8226), acute promyelocytic leukemia (HL60), and acute monocytic leukemia (THP1). nih.gov In contrast, modifications solely at the amino group have been found to abolish the cytotoxic activity of melphalan. lodz.plnih.gov This highlights the critical role of the carboxyl group modification in improving the drug's efficacy.

The enhanced cytotoxicity of melphalan esters is attributed to several factors. Esterification increases the lipophilicity of the molecule, which can lead to improved cellular penetration and bioavailability. mdpi.comresearchgate.net This is a crucial aspect of drug design, as the ability of a compound to reach its intracellular target is paramount to its effectiveness.

Studies have demonstrated that melphalan derivatives with a modified carboxyl group, such as methyl or ethyl esters, exhibit significantly higher toxicity to cancer cells compared to the parent compound. nih.gov For instance, in RPMI8226 myeloma cells, the IC50 value (the concentration required to inhibit the growth of 50% of cells) for melphalan was 8.9 µM, while the methyl and ethyl esters showed significantly lower IC50 values, indicating greater potency. nih.gov Specifically, the ethyl ester of melphalan (EE-MEL) was observed to cause a striking, approximately two-fold increase in intracellular calcium levels in HL60 cells after 24 hours of treatment, a change not seen with short-term incubation. nih.gov

Table 1: Cytotoxicity of Melphalan and its Carboxyl-Modified Derivatives

Compound RPMI8226 IC50 (µM) HL60 IC50 (µM) THP1 IC50 (µM)
Melphalan (MEL) 8.9 3.78 6.26
Melphalan Methyl Ester (EM-MEL) More sensitive than MEL More sensitive than MEL More sensitive than MEL
Melphalan Ethyl Ester (EE-MEL) More sensitive than MEL More sensitive than MEL More sensitive than MEL

Data sourced from a study on the chemical modification of melphalan. nih.gov The study indicates that RPMI8226 cells were more sensitive to EE-MEL and EM-MEL. nih.gov

Influence of Amino Group Modifications on Biological Activity

While esterification of the carboxyl group is crucial, modifications to the amino group of melphalan also play a significant role in modulating its biological activity, often in conjunction with the ester modification. mdpi.comnih.gov

Studies have shown that modifying only the amino group of melphalan, for example by replacing it with an amidine group containing a morpholine (B109124) ring (MOR-MEL) or a dipropyl chain (DIPR-MEL), can abolish the cytotoxic activity of the drug against various cancer cell lines. lodz.plnih.govnih.gov This suggests that a free or appropriately modified amino group is essential for the drug's anticancer effects.

However, when the amino group is modified in concert with esterification of the carboxyl group, the results can be synergistic, leading to compounds with enhanced efficacy and, in some cases, altered selectivity. nih.gov For instance, derivatives with both a methyl or ethyl ester at the carboxyl group and an amidine group with a morpholine ring (EM-MOR-MEL, EE-MOR-MEL) or a dipropyl chain (EM-DIPR-MEL, EE-DIPR-MEL) at the amino group have been synthesized and evaluated. nih.gov

These dual-modified analogues have demonstrated potent cytotoxicity, often exceeding that of melphalan and even its simple ester derivatives in certain cell lines. nih.gov For example, EM-MOR-MEL and EE-MOR-MEL showed the highest efficacy against HL60 and THP1 cancer cells. nih.gov Interestingly, the effect of the amino group modification appears to be cell-line dependent. In RPMI8226 cells, additional substituents at the amino group decreased the activity compared to the simple esters, whereas in THP1 and HL60 cells, these modifications enhanced the activity. nih.gov

Further research has explored the introduction of other heterocyclic moieties at the amino group of this compound, such as thiomorpholine (B91149) (EM-T-MEL), indoline (B122111) (EM-I-MEL), and 4-(4-morpholinyl)piperidine (EM-MORPIP-MEL). mdpi.com The EM-T-MEL derivative, in particular, exhibited the highest biological activity, with significantly lower IC50 values against THP1, HL60, and RPMI8226 cells compared to the parent drug. mdpi.com This highlights the potential for fine-tuning the drug's properties by strategically altering the structure of the amino group substituent. mdpi.com

Table 2: Influence of Amino and Carboxyl Group Modifications on Cytotoxicity (IC50 in µM)

Compound RPMI8226 HL60 THP1
Melphalan (MEL) 8.9 3.78 6.26
MOR-MEL Inactive Inactive Inactive
DIPR-MEL Inactive Inactive Inactive
EM-MEL > MEL > MEL > MEL
EE-MEL > MEL > MEL > MEL
EM-MOR-MEL 3.6 < MEL < MEL
EE-MOR-MEL 3.13 < MEL < MEL
EM-DIPR-MEL 4.85 0.85 0.41
EE-DIPR-MEL 5.94 1.05 0.69
EM-T-MEL ~4.45 (twofold lower than MEL) ~0.75 (fivefold lower than MEL) ~0.63 (tenfold lower than MEL)

Data compiled from studies on melphalan derivatives. mdpi.comnih.gov The terms "> MEL" and "< MEL" indicate higher and lower IC50 values compared to Melphalan, respectively, signifying lower and higher cytotoxicity. MOR-MEL and DIPR-MEL showed no measurable cytotoxic activity. nih.gov

Design Principles for Enhanced Efficacy and Selectivity

The rational design of more effective and selective anticancer drugs based on the melphalan scaffold is guided by several key principles derived from structure-activity relationship studies. mdpi.com These principles aim to optimize the therapeutic index of the drug by maximizing its activity against cancer cells while minimizing its impact on healthy tissues. nih.gov

A primary design principle is the esterification of the carboxyl group . As established, converting the carboxyl group to a methyl or ethyl ester is a fundamental modification that consistently enhances the cytotoxicity of melphalan. nih.govresearchgate.net This is largely attributed to increased lipophilicity, which facilitates passage across the cell membrane. mdpi.com

Another critical principle involves the strategic modification of the amino group . While simple acylation of the amino group can diminish activity, its replacement with specific amidine moieties, particularly those containing heterocyclic rings like morpholine or thiomorpholine, can significantly boost anticancer properties, especially when combined with carboxyl group esterification. mdpi.comnih.gov The choice of the substituent on the amino group can be used to fine-tune the drug's activity and potentially its selectivity towards different cancer cell types. nih.gov

Exploiting tumor-specific transporters is a more advanced design strategy. Melphalan is known to be a substrate for the large neutral amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells compared to normal tissues. mdpi.comnih.gov Designing derivatives that are efficiently recognized and transported by LAT1 could lead to selective accumulation of the drug in tumor cells, thereby enhancing its selectivity. researchgate.net

Furthermore, the design of prodrugs represents a sophisticated approach. A prodrug is an inactive or less active molecule that is converted to the active drug within the body, ideally at the target site. bbau.ac.in Melphalan derivatives could be designed as prodrugs that are activated by specific enzymes or conditions prevalent in the tumor microenvironment, leading to targeted drug release and reduced systemic toxicity. researchgate.net

Finally, a comprehensive approach that combines modifications at both the carboxyl and amino groups has proven to be a successful strategy for developing novel analogues with superior activity profiles compared to the parent drug. lodz.pl The selection of the most promising derivatives is often guided by a combination of in vitro screening against various cancer cell lines and in silico modeling to predict their properties. mdpi.com

Advanced Research Methodologies and Future Directions

Computational Chemistry and In Silico Modeling

Computational approaches provide a powerful, predictive lens through which the molecular properties and potential biological interactions of melphalan (B128) methyl ester can be assessed before extensive laboratory synthesis and testing.

Pharmacokinetic and Drug-likeness Predictions (ADMET)

The methyl ester moiety of melphalan methyl ester is recognized as significant for its pharmacokinetic properties, potentially influencing its absorption, distribution, metabolism, and excretion (ADME) profile compared to the parent compound, melphalan. In silico analyses are instrumental in predicting these characteristics and assessing the "drug-likeness" of melphalan derivatives.

Studies have utilized established rules, such as Lipinski's Rule of Five and Veber's criteria, to evaluate new melphalan analogues, including modified methyl esters. nih.govmdpi.com These rules use molecular descriptors to predict a compound's potential for oral bioavailability. For instance, research on novel melphalan methyl esters containing amidine moieties (such as EM-T-MEL and EM-I-MEL) confirmed their adherence to these drug-like criteria. nih.govmdpi.com The esterification of the carboxyl group is a key modification aimed at improving the effectiveness of melphalan. mdpi.com This structural change results in molecules that are less polar than melphalan itself. mdpi.com

The following table summarizes the predicted drug-likeness parameters for several this compound derivatives based on computational models. nih.gov

CompoundMolecular Weight (MW) (Da)Lipophilicity (logP)Hydrogen Bond Acceptors (HBAs)Hydrogen Bond Donors (HBDs)
EM-T-MEL473.463.5141
EM-I-MEL480.434.3831
EM-MORPIP-MEL556.583.5551

Molecular Docking and Binding Site Analysis

Molecular docking simulations are employed to visualize and predict how a molecule like this compound interacts with its biological target, primarily DNA. These computational models provide insights into the specific binding sites and the nature of the molecular interactions. nih.govresearchgate.net

Computer simulations have been performed to model the binding of melphalan and its derivatives to a DNA molecule. nih.govresearchgate.net Visualizations generated using software like PyMOL show the compound positioned within the DNA structure, allowing for analysis of potential alkylation sites. nih.govresearchgate.net As an alkylating agent, this compound is designed to form covalent bonds with nucleophilic sites on DNA, such as the N7 position of guanine (B1146940), leading to DNA cross-linking that inhibits replication and transcription. wikipedia.org These modeling studies help to rationalize the structure-activity relationships observed in biological assays and guide the design of new analogues with enhanced DNA targeting capabilities. nih.govresearchgate.net

Spectroscopic and Biophysical Techniques for Molecular Interactions

Directly probing the physical interaction between this compound and its DNA target is accomplished using sensitive spectroscopic and biophysical methods. These techniques provide empirical evidence of binding and the resulting structural changes in the DNA molecule.

Circular Dichroism for DNA Conformational Changes

Circular dichroism (CD) spectroscopy is a widely used technique to study the conformation of biomolecules and to detect changes in their secondary structure upon interaction with other molecules. nih.gov In the study of melphalan derivatives, including this compound (EM-MEL), CD spectroscopy was used to analyze their effect on the secondary structure of DNA. nih.govresearchgate.net

The typical CD spectrum for B-form DNA exhibits a positive peak around 280 nm and a negative peak around 245 nm. nih.gov Studies showed that while this compound (EM-MEL) was tested, more significant conformational changes were induced by other modified analogues, such as EM-T-MEL and EM-MOR-MEL. nih.govresearchgate.net These compounds caused a shift in the positive peak to higher wavelengths and a decrease in its intensity, indicating a change in the DNA conformation. nih.gov The ellipticity of the DNA was observed to change with increasing concentrations of the derivatives, confirming a direct interaction that alters the DNA's structural properties. nih.gov

Biochemical and Cell Biology Assays for Mechanism Elucidation

To connect the molecular interactions observed through biophysical methods with cellular outcomes, a range of biochemical and cell-based assays are essential. These assays elucidate the mechanism of action by measuring cellular responses to treatment with this compound and its derivatives.

In studies involving a selection of promising derivatives, including this compound (EM-MEL), various cellular effects were quantified. mdpi.comnih.govresearchgate.net For instance, the induction of DNA damage was confirmed through immunostaining for γH2AX, a marker for DNA double-strand breaks. nih.govresearchgate.net As a result of this DNA damage, cell cycle analysis performed by flow cytometry showed that the compounds caused cell cycle arrest, primarily in the S and G2/M phases. mdpi.comnih.govresearchgate.net

Furthermore, the mechanism of cell death was investigated. Assays measuring the activity of caspase 2, an initiator caspase involved in the apoptotic pathway, showed increased activation following treatment. mdpi.comresearchgate.net In RPMI8226 multiple myeloma cells, treatment with EM-MEL led to a significant increase in caspase 2 activity after 24 hours. mdpi.com Other assays used for related methyl ester derivatives include the alkaline comet assay to assess genotoxicity and the resazurin (B115843) viability assay to measure cytotoxicity. nih.govnih.gov These collective findings from cellular assays demonstrate that the chemical modifications to the melphalan structure, including the methyl ester, translate into potent anti-cancer activity by inducing DNA damage, cell cycle arrest, and ultimately, cell death. nih.govresearchgate.net

Resazurin Viability Assays

Resazurin viability assays are a common method used to determine the cytotoxicity of compounds by measuring the metabolic activity of cells. In the context of this compound and its derivatives, this assay has been instrumental in quantifying their enhanced cytotoxic effects compared to the parent drug, melphalan.

Studies have shown that chemical modifications to melphalan, such as the formation of methyl esters, significantly increase its toxicity to various cancer cell lines. nih.gov For instance, this compound (EM-MEL) has demonstrated considerably lower IC₅₀ values—the concentration required to inhibit 50% of cell viability—across multiple hematological malignancy cell lines when compared to unmodified melphalan. nih.gov This increased cytotoxicity is a key indicator of the potential for improved therapeutic efficacy.

In one study, the IC₅₀ values for EM-MEL were found to be approximately 20-fold lower in the THP1 acute monocytic leukemia cell line, 5.5-fold lower in the HL60 promyelocytic leukemia cell line, and 8-fold lower in the RPMI8226 multiple myeloma cell line compared to melphalan. nih.gov Further modifications, such as the introduction of amidine moieties to the this compound structure, have been shown to enhance cytotoxicity even further. nih.gov For example, the derivative EM-T-MEL, a methyl ester of melphalan with a thiomorpholine (B91149) group, exhibited IC₅₀ values that were about tenfold lower in THP1 cells, fivefold lower in HL60 cells, and twofold lower in RPMI8226 cells than the unmodified compound. nih.gov

Notably, these derivatives have also shown a degree of selectivity, with some demonstrating reduced cytotoxicity towards normal peripheral blood mononuclear cells (PBMCs) compared to cancer cells, suggesting a potentially favorable therapeutic window. nih.govnih.gov

Table 1: Comparative IC₅₀ Values of Melphalan and this compound Derivatives in Hematological Malignancy Cell Lines

CompoundTHP1 (μM)HL60 (μM)RPMI8226 (μM)
Melphalan6.26 nih.gov3.78 nih.gov8.9 nih.gov
EM-MEL (this compound)0.32 nih.gov0.77 nih.gov1.05 nih.gov
EM-T-MEL~0.6~0.75~4.45

Alkaline Comet Assays

The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells. It is particularly useful for evaluating the genotoxicity of alkylating agents like melphalan and its derivatives, which induce DNA strand breaks and cross-links. chemicalbook.comwikipedia.org

Research utilizing the alkaline comet assay has demonstrated that this compound and its analogs induce significant DNA damage in cancer cells, often to a greater extent and at a faster rate than the parent drug. nih.govnih.gov This genotoxic effect is typically dose- and time-dependent. nih.govmdpi.com For example, after just 4 hours of incubation, the this compound derivative EM-T-MEL induced a higher percentage of DNA in the comet tail in THP1 cells compared to unmodified melphalan. nih.gov This enhanced DNA damage correlates with the increased cytotoxicity observed in viability assays. nih.gov

The level of DNA fragmentation, visualized as the "comet tail," provides a quantitative measure of the genotoxic potential of these compounds. mdpi.com Studies have consistently shown that the derivatives that are most effective at inducing DNA damage are also the most cytotoxic. nih.gov The assay can also provide insights into the mechanism of action, as the formation of DNA cross-links can sometimes result in retarded DNA migration. oup.com

Table 2: DNA Damage in THP1 Cells Induced by Melphalan and its Methyl Ester Derivatives (4-hour incubation)

Compound% DNA in Comet Tail
Melphalan5.5% nih.gov
EM-I-MEL9.2% nih.gov
EM-T-MEL11.7% nih.gov

Apoptosis and Caspase Activity Measurements

Apoptosis, or programmed cell death, is a critical mechanism by which chemotherapeutic agents eliminate cancer cells. The induction of apoptosis by this compound and its derivatives is a key area of investigation. Various methods are employed to measure apoptosis, including the analysis of chromatin condensation, phosphatidylserine (B164497) externalization, and the activity of caspases, which are the central executioners of the apoptotic pathway. nih.gov

Studies have shown that melphalan derivatives, including the methyl ester forms, are potent inducers of apoptosis in hematological cancer cells. nih.govnih.gov These compounds can trigger both early and late-stage apoptosis, and the extent of apoptosis induction often surpasses that of the parent drug. nih.gov For example, after 48 hours of treatment, certain this compound derivatives led to a significantly higher percentage of apoptotic cells in multiple myeloma and leukemia cell lines compared to melphalan. nih.gov

The activation of caspases is a hallmark of apoptosis. Assays measuring the activity of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3/7) reveal the specific apoptotic pathways being triggered. nih.gov Research indicates that this compound derivatives can activate the caspase cascade. nih.govmdpi.com For instance, increased activity of caspase-3/7 has been observed in THP1 cells treated with these compounds. nih.gov In some cell lines, such as RPMI8226, an increase in caspase-2 activity has been noted, suggesting the involvement of different cell death pathways, potentially including mitotic catastrophe. mdpi.com

Mitochondrial Membrane Potential Assays

Mitochondria play a crucial role in the regulation of apoptosis. The dissipation of the mitochondrial membrane potential (ΔΨm) is an early event in the apoptotic process. Assays using fluorescent dyes like JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) are used to measure changes in ΔΨm. nih.govcellsignal.comantibodiesinc.com In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. nih.gov In apoptotic cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. cellsignal.com The ratio of red to green fluorescence is therefore a reliable indicator of mitochondrial health and the initiation of apoptosis. cellsignal.com

Research has shown that this compound and its derivatives can induce a loss of mitochondrial membrane potential in cancer cells. nih.gov This effect is often more pronounced and occurs more rapidly than with unmodified melphalan. nih.gov For example, the derivatives EM-I-MEL and EM-T-MEL were found to significantly disrupt the mitochondrial membrane potential in a promyelocytic cell line. nih.gov The collapse of the ΔΨm is a key step that can lead to the release of pro-apoptotic factors from the mitochondria, further committing the cell to apoptosis. nih.gov

Emerging Research Avenues

Combination Therapy Research in Preclinical Models

A significant area of emerging research involves evaluating this compound and its more potent derivatives in combination with other therapeutic agents in preclinical models. The rationale behind combination therapy is to achieve synergistic or additive effects, overcome drug resistance, and potentially reduce toxicity by using lower doses of each agent. nih.gov

Preclinical studies are exploring the combination of novel melphalan derivatives with standard chemotherapeutic drugs used in the treatment of various cancers. For example, research in neuroblastoma models has shown that combining the melphalan prodrug J1 (L-melphalanyl-p-L-fluorophenylalanine ethyl ester) with drugs like etoposide (B1684455) can result in synergistic cytotoxic effects. aacrjournals.org Similar strategies could be applied to this compound and its analogs.

Furthermore, combining these agents with therapies that target different cellular pathways is a promising approach. For instance, combining them with agents that inhibit DNA repair mechanisms could enhance the efficacy of these DNA-damaging compounds. nih.gov The goal of these preclinical studies is to identify effective drug combinations that can be translated into clinical trials for patients with diseases like multiple myeloma and other hematological malignancies. nih.gov

Targeted Delivery System Development

To improve the therapeutic index of melphalan and its derivatives, researchers are actively developing targeted delivery systems. These systems aim to increase the concentration of the drug at the tumor site while minimizing exposure to healthy tissues, thereby reducing side effects.

One promising approach is the use of liposomal formulations. Liposomes are microscopic vesicles that can encapsulate drugs like melphalan. Studies have shown that liposomal melphalan can be effectively taken up by multiple myeloma cells and can exhibit potent anti-tumor activity in animal models, with potentially reduced organ toxicity compared to the free drug. researchgate.net

Other nanoparticle-based delivery systems are also under investigation. These systems can be engineered to specifically target cancer cells by attaching ligands that bind to receptors overexpressed on the tumor cell surface. This targeted approach holds great promise for enhancing the efficacy and safety of this compound and other potent alkylating agents.

Q & A

Q. What are the primary mechanisms of action of melphalan methyl ester in hematological malignancies?

this compound, a derivative of the alkylating agent melphalan, induces cytotoxicity by forming DNA interstrand crosslinks (ICLs), disrupting replication and transcription . Unlike the parent drug, its esterification enhances lipophilicity, improving cellular uptake. In vitro studies using RPMI8226 (multiple myeloma), THP1 (acute monocytic leukemia), and HL60 (promyelocytic leukemia) cell lines demonstrate activation of caspase-9 and caspase-3, indicating dominance of the intrinsic apoptotic pathway in certain hematological models .

Key Experimental Design :

  • Cell lines: RPMI8226, THP1, HL60.
  • Caspase activity assays (caspase-3, -8, -9) via fluorometric substrates.
  • Comparison with parent melphalan to assess potency differences.

Q. How is this compound synthesized, and what are the critical reaction conditions?

Synthesis involves esterification of melphalan amine derivatives using 2,2-dimethoxypropane (DMP) in an acidic environment (10% concentrated HCl). The product is isolated as a hydrochloride salt after treatment with 5M HCl in ethyl acetate .

Methodological Steps :

  • React melphalan derivative with DMP under HCl catalysis.
  • Purify via solvent evaporation and recrystallization.
  • Confirm identity via NMR and mass spectrometry (e.g., M+H peak monitoring) .

Q. What in vitro models are suitable for evaluating this compound’s efficacy?

Hematological malignancy models (e.g., RPMI8226, HL60) are preferred due to their sensitivity to caspase-dependent apoptosis. For retinoblastoma, Y79 cell lines under normothermic (37°C) and hyperthermic (42°C) conditions are used to assess thermotherapy-enhanced cytotoxicity .

Table 1 : Cytotoxicity IC₅₀ Values in Selected Cell Lines

Cell LineThis compound (µM)Melphalan (µM)
RPMI82265.212.8
Y79 (42°C)0.84.5

Advanced Research Questions

Q. How does this compound induce caspase-2 activation, and what implications does this have for mitotic catastrophe?

In RPMI8226 cells, this compound triggers caspase-2 activation, a key initiator of mitotic catastrophe. This process involves DNA damage checkpoint failure and aberrant mitosis, observed via flow cytometry (sub-G₁ population) and immunofluorescence (micronuclei formation) .

Methodological Approach :

  • Measure caspase-2 activity using Ac-VDVAD-AFC substrate.
  • Correlate with cell cycle analysis (propidium iodide staining).

Q. What analytical techniques are used to characterize DNA adducts formed by this compound?

Electrospray ionization mass spectrometry (ESI-MS) identifies DNA adducts, such as monoalkylated guanine (B1/B2 + derivative-Cl) and hydrolyzed products. For example, adducts with loss of perfluorinated chains (e.g., B1 + 3e−Cl−CH₂CH₂(CF₂)ₙCF₃) confirm ester cleavage .

Table 2 : Common DNA Adducts Detected via ESI-MS

Adduct Typem/z RangeBiological Relevance
Monoalkylated guanine500-600Impaired replication
Hydrolyzed ester derivatives300-400Enhanced cytotoxicity

Q. How do structural modifications (e.g., perfluorous chains) affect this compound’s cytotoxicity and selectivity?

Perfluorous chain modifications (e.g., compounds 3d and 3e) increase hydrophobicity, enhancing retinoblastoma cell (Y79) selectivity by 10-fold compared to melphalan. Hyperthermia (42°C) further amplifies cytotoxicity via accelerated ester hydrolysis and DNA alkylation .

Key Findings :

  • 3d and 3e show IC₅₀ values of 0.8 µM and 1.6 µM at 42°C vs. 4.5 µM for melphalan.
  • Reduced toxicity in healthy retinal cells (selectivity index >10).

Q. What contradictions exist in the literature regarding esterified melphalan derivatives’ efficacy?

While some studies report enhanced cytotoxicity (e.g., 10-fold in Y79 cells ), others note reduced activity upon N-formylation or acylation . These discrepancies highlight the need for context-specific evaluation: esterification alone may not suffice without optimal enzymic activation (e.g., aminopeptidase N in APN-rich environments) .

Methodological Guidance

Q. How to resolve conflicting data on apoptosis vs. mitotic catastrophe induction?

  • Use caspase inhibition assays (e.g., Z-VAD-FMK pan-caspase inhibitor) to distinguish apoptosis from caspase-independent pathways.
  • Validate via Western blot (PARP cleavage for apoptosis; phospho-histone H3 for mitotic arrest) .

Q. What pharmacokinetic assays are suitable for this compound in preclinical models?

GC-MS with P-[bis(2-chloroethyl)amino]-phenylacetic acid methyl ester as an internal standard detects plasma concentrations down to 500 pg/mL. Derivatization with trifluoroacetic anhydride improves sensitivity .

Q. How to optimize liposomal formulations of this compound for reduced systemic toxicity?

Encapsulate melphalan ester conjugates (e.g., 1,2-dioleoyl-sn-glycerol) via lyophilization. Assess acute toxicity in murine models (LD₅₀) and antitumor efficacy in xenografts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.